N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, thiophene rings, and various functional groups such as cyano and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Introduction of Thiophene Rings: Thiophene rings are introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods.
Functional Group Modifications: The cyano and sulfonyl groups are introduced through nucleophilic substitution and sulfonylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the thiophene rings or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The cyano and sulfonyl groups play a crucial role in binding to target proteins or enzymes, potentially inhibiting their activity. This compound may also interact with cellular membranes, affecting cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide: Unique due to its specific functional groups and structure.
N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrrolidine-2-carboxamide: Lacks the sulfonyl group, which may affect its reactivity and applications.
1-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide: Lacks the cyano group, potentially altering its binding properties and biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S3/c1-10-11(2)24-16(12(10)9-17)18-15(20)13-5-3-7-19(13)25(21,22)14-6-4-8-23-14/h4,6,8,13H,3,5,7H2,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKFUHFEXJUBQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CS3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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